molecular formula C8H9BrO3 B14316093 Propyl 5-bromofuran-2-carboxylate CAS No. 114430-36-3

Propyl 5-bromofuran-2-carboxylate

Cat. No.: B14316093
CAS No.: 114430-36-3
M. Wt: 233.06 g/mol
InChI Key: YNJZMCAPSZDHHK-UHFFFAOYSA-N
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Description

Propyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom and a propyl ester group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 5-bromofuran-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of furan-2-carboxylic acid, followed by esterification with propanol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Major Products

Scientific Research Applications

Propyl 5-bromofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 5-bromofuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromofuran-2-carboxylate
  • Methyl 5-bromofuran-2-carboxylate
  • Propyl 5-chlorofuran-2-carboxylate

Uniqueness

Propyl 5-bromofuran-2-carboxylate is unique due to its specific combination of a bromine atom and a propyl ester group. This combination imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

114430-36-3

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

propyl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-2-5-11-8(10)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3

InChI Key

YNJZMCAPSZDHHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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